

Glasdegib preclinical studies in patient-derived xenografts

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Glasdegib in CML PDX Models: Protocol & Data

The core preclinical methodology involved treating immunodeficient mice that had been engrafted with CD34+ stem/progenitor cells from CML patients who did not respond to Tyrosine Kinase Inhibitor (TKI) therapy [1].

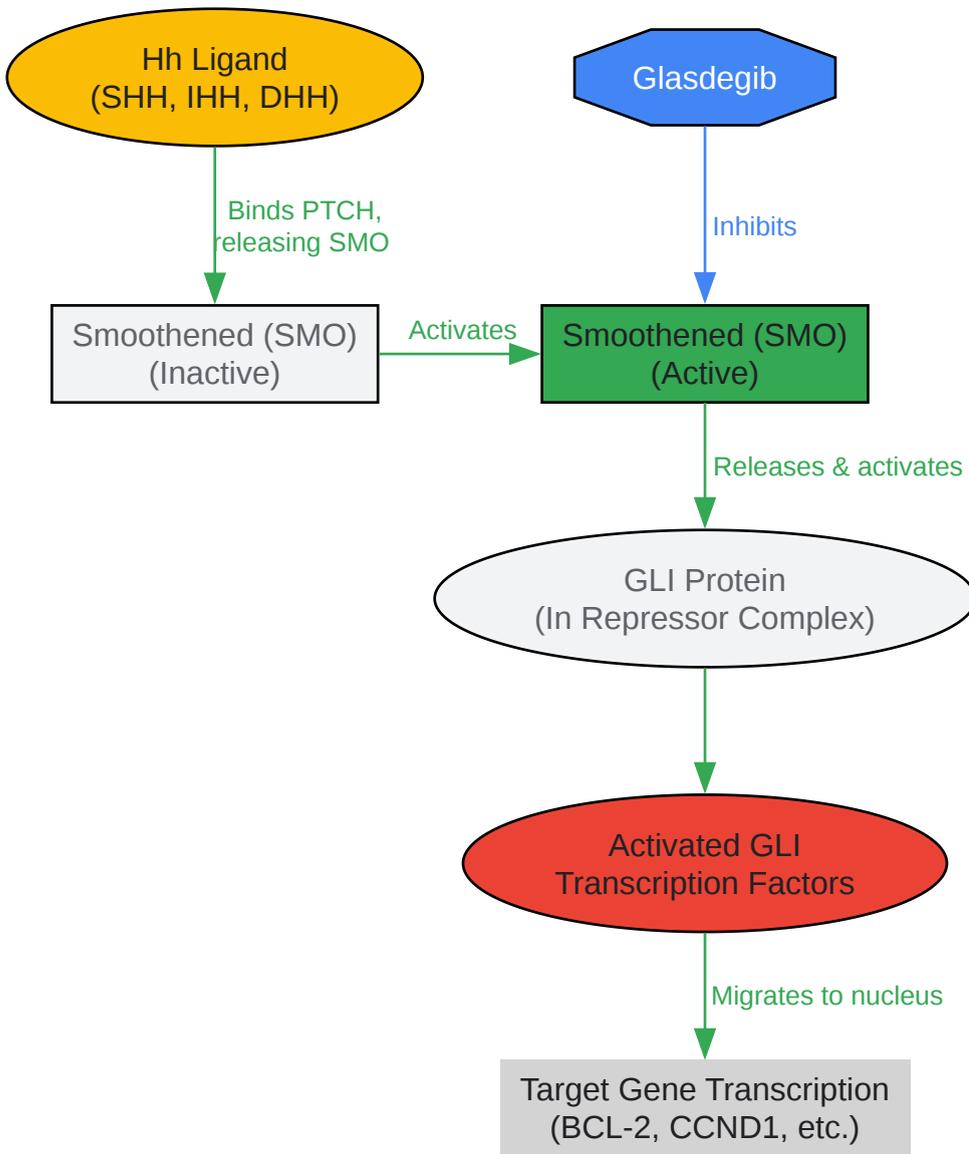
- **PDX Model Creation:** Non-obese diabetic (NOD) mice with severe combined immunodeficiency (SCID) were engrafted with CD34+ cells from TKI-nonresponder CML patients [1].
- **Treatment Groups:** Mice were treated with various combinations of **Glasdegib (GL)** and the TKI **Bosutinib (BOS)**. A typical dosing regimen was **Glasdegib** at 5-10 mg/kg administered orally, alongside Bosutinib [1].
- **Outcome Measurement:** The primary endpoint was the level of human cell engraftment in the mouse bone marrow, measured after several weeks. This was specifically assessed for overall leukemic cells and the primitive, therapy-resistant **leukemic stem cell (LSC)** population [1].

The quantitative data from these PDX experiments are summarized in the table below.

Treatment Group	Effect on Overall Leukemic Engraftment	Effect on LSC Engraftment	Key Experimental Findings
Glasdegib (GL) + Bosutinib (BOS)	Significant reduction [1]	Significant reduction [1]	The combination was most effective; demonstrated synergy in eradicating TKI-resistant LSCs [1].
Bosutinib (BOS) alone	Moderate reduction [1]	Limited to no reduction [1]	Effective against bulk leukemic cells but failed to target the resistant LSC population [1].
Glasdegib (GL) alone	Data not explicitly stated	Data not explicitly stated	Sensitized LSCs to TKI treatment; impaired leukemia-initiating potential and self-renewal [1].

The Hedgehog Signaling Pathway Targeted by Glasdegib

Glasdegib is a potent and selective oral inhibitor of **Smoothed (SMO)**, a key component of the Hedgehog (Hh) signaling pathway [2]. The following diagram illustrates this pathway and the point of **Glasdegib's** inhibition.



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*Diagram of the Hedgehog pathway and **Glasdegib** inhibition.*

The diagram shows that in CML, the Hedgehog pathway is often overactive in LSCs. By inhibiting SMO, **Glasdegib** prevents the activation of GLI transcription factors, which in turn blocks the expression of pro-survival and self-renewal genes (such as **BCL-2** and **CCND1**) that are crucial for LSC maintenance [1] [2] [3].

Key Findings from Preclinical Studies

The research highlights several critical insights:

- **Targeting Resistance:** The Hedgehog pathway gene expression (**SMO** and **GLI2**) is significantly higher in CD34+ CML stem/progenitor cells from TKI-nonresponders compared to responders [1]. This makes SMO a rational target for overcoming treatment resistance.
- **Synergistic Effect: Glasdegib** exhibits a strong synergistic effect when combined with TKIs like Bosutinib. While TKIs target the bulk leukemic cells, **Glasdegib** targets the quiescent, persistent LSCs, leading to a more significant reduction in overall engraftment and, crucially, LSC engraftment in PDX models [1].
- **Mechanism of Eradication:** The inhibition of SMO impairs the self-renewal capacity and leukemia-initiating potential of CML LSCs, providing a model for a curative combination therapy [1].

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